molecular formula C9H12N2O2 B13797114 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione

2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione

Cat. No.: B13797114
M. Wt: 180.20 g/mol
InChI Key: RMZSLERHFAWFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the desired compound . Another approach includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also undergo substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its diverse biological activities make it a valuable compound for drug discovery and development. Additionally, it is used in the industry for the production of various bioactive molecules .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C9H12N2O2/c1-10-6-8(12)11-5-3-2-4-7(11)9(10)13/h2-3,7H,4-6H2,1H3

InChI Key

RMZSLERHFAWFSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N2CC=CCC2C1=O

Origin of Product

United States

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